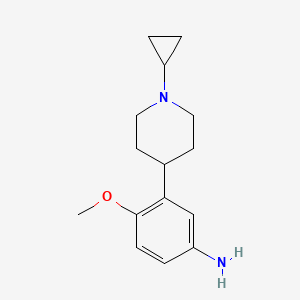![molecular formula C24H34O7 B12585704 Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether CAS No. 645395-07-9](/img/structure/B12585704.png)
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether is a complex organic compound characterized by its unique structure, which includes multiple hydroxymethyl groups and benzyloxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: The compound can be utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as carriers for anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether exerts its effects is primarily related to its ability to form stable complexes with other molecules. The hydroxymethyl groups can participate in hydrogen bonding, while the benzyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A precursor in the synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether.
Bis(2-hydroxyethyl) ether: A simpler ether compound with similar hydroxyl functionalities.
Benzyloxyethanol: Contains the benzyloxy group but lacks the complex structure of this compound.
Uniqueness
This compound is unique due to its combination of multiple hydroxymethyl groups and benzyloxy substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
645395-07-9 |
|---|---|
Molekularformel |
C24H34O7 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[[2,2-bis(hydroxymethyl)-3-phenylmethoxypropoxy]methyl]-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C24H34O7/c25-13-23(14-26,17-29-11-21-7-3-1-4-8-21)19-31-20-24(15-27,16-28)18-30-12-22-9-5-2-6-10-22/h1-10,25-28H,11-20H2 |
InChI-Schlüssel |
NKTVZNSXNIHUBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)COCC(CO)(CO)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


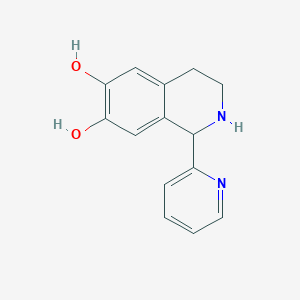
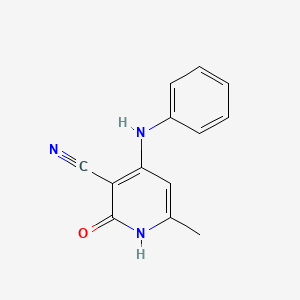
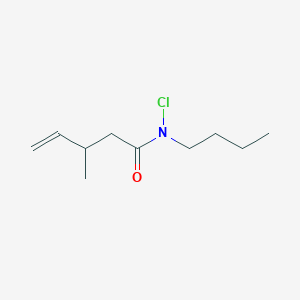
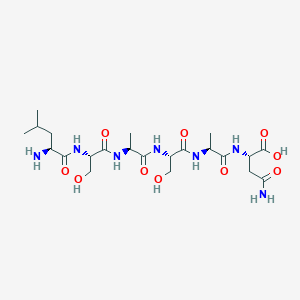
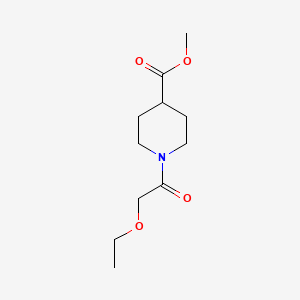
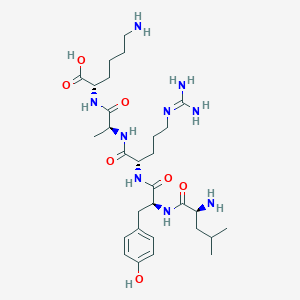
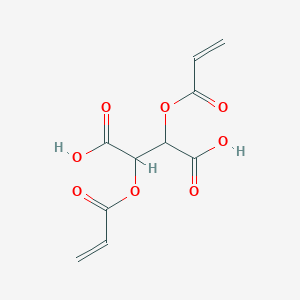
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
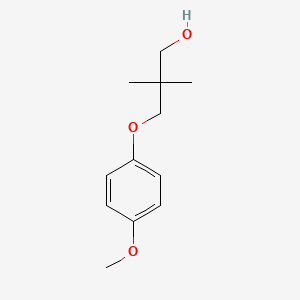
![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)


